molecular formula C22H25NO3S B2577222 6-ethyl-3-(4-ethylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 899214-40-5

6-ethyl-3-(4-ethylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2577222
CAS No.: 899214-40-5
M. Wt: 383.51
InChI Key: ZDTCAUJMKIZFAN-UHFFFAOYSA-N
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Description

6-ethyl-3-(4-ethylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial chemistry. This compound, in particular, is characterized by its unique structure, which includes an ethyl group, a propyl group, and a benzenesulfonyl group attached to a dihydroquinolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(4-ethylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method involves the condensation of an appropriate aniline derivative with a β-ketoester, followed by cyclization and sulfonylation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-(4-ethylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-ethyl-3-(4-ethylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(4-ethylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-ethyl-3-(4-ethylbenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one: A similar compound with a methyl group instead of a propyl group.

    6-ethyl-3-(4-ethylbenzenesulfonyl)-1-butyl-1,4-dihydroquinolin-4-one: A compound with a butyl group instead of a propyl group.

Uniqueness

The uniqueness of 6-ethyl-3-(4-ethylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the propyl group, in particular, can affect the compound’s lipophilicity, solubility, and interaction with biological targets.

Properties

IUPAC Name

6-ethyl-3-(4-ethylphenyl)sulfonyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3S/c1-4-13-23-15-21(22(24)19-14-17(6-3)9-12-20(19)23)27(25,26)18-10-7-16(5-2)8-11-18/h7-12,14-15H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTCAUJMKIZFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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